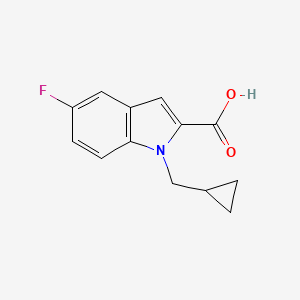
1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The unique structure of 1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid allows for a wide range of applications, from drug discovery to material science.Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole compounds, including those similar to 1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid, have inspired chemists due to their complexity and biological activity. The synthesis of indole compounds has been a significant area of research, leading to the development of new methods fragmented across organic chemistry literature. A framework for classifying all indole syntheses has been proposed, focusing on strategic approaches for indole construction. This classification helps in understanding the current state of the art and guiding future research efforts (Taber & Tirunahari, 2011).
Carboxylic Acids and Biocatalyst Inhibition
Research on carboxylic acids, which share a functional group with 1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid, has shown their impact on microbial cells, highlighting their inhibitory effects on E. coli and S. cerevisiae. These effects include damage to cell membranes and a decrease in internal pH, suggesting potential applications in controlling microbial growth or studying microbial resistance mechanisms (Jarboe et al., 2013).
Environmental and Biological Impacts of Fluorinated Compounds
Studies on fluorinated compounds, which include a fluorine atom as seen in 1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid, have focused on their environmental persistence and potential toxicological impacts. Information on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has been reviewed, revealing concerns regarding their safety for human health and the environment due to limited available data. The review emphasizes the need for generating missing data to perform meaningful risk assessments (Wang et al., 2013).
Mecanismo De Acción
While specific information on the mechanism of action for 1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid was not found, indoles in general have been found to play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Direcciones Futuras
The investigation of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community . Given the importance of this significant ring system, it is expected that future research will continue to explore the potential applications of compounds like 1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid .
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-5-fluoroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-10-3-4-11-9(5-10)6-12(13(16)17)15(11)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABRCLKFXHKGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)F)C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylmethyl-5-fluoro-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




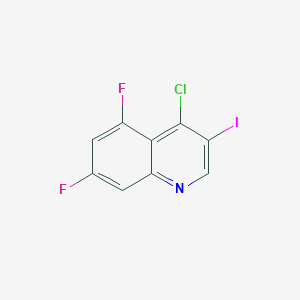
![N-[(azetidin-3-yl)methyl]cyclobutanamine](/img/structure/B1474651.png)
![2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol](/img/structure/B1474652.png)
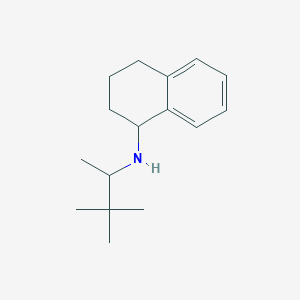
amine](/img/structure/B1474655.png)
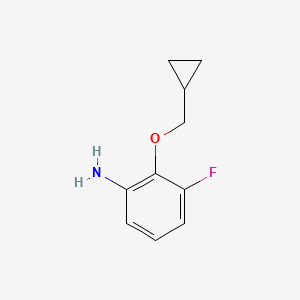


![2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474664.png)
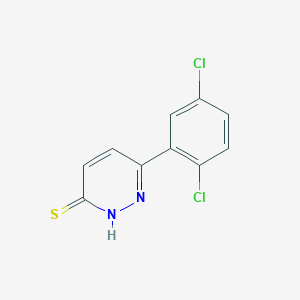
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)

![(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol](/img/structure/B1474672.png)